Propidium iodide (PI) is a fluorescent dye widely employed in various biological and biochemical research applications. [, , , , , , , , , , , , , , , , , , , , , , ] It is a synthetic, positively charged molecule belonging to the family of cyanine dyes. [, , , , ] PI plays a crucial role in scientific research due to its ability to selectively stain nucleic acids, primarily DNA, in cells with compromised membrane integrity. [, , , , , , , , , , , , , , , , , , , , , , ]
Propidium iodide is a synthetic compound classified as a fluorescent intercalating agent. It is primarily used in biological research for staining nucleic acids, particularly DNA. Propidium iodide is derived from the quaternary ammonium salt family and is noted for its ability to intercalate between base pairs of double-stranded DNA, which enhances its fluorescence properties upon binding. This compound is widely utilized in flow cytometry and microscopy to assess cell viability and DNA content in various cell types, including mammalian, yeast, and plant cells .
The synthesis of propidium iodide involves the reaction of 3-(1-pyridinio)-propylamine with iodine in the presence of a suitable solvent. The general reaction can be summarized as follows:
The synthesis yields propidium iodide as a bright red powder, which can be purified through recrystallization techniques if necessary .
Propidium iodide has a distinctive molecular structure characterized by its intercalating properties. The molecular formula is with a molar mass of approximately 668.38 g/mol. The structure consists of:
The compound exhibits strong fluorescence when bound to DNA, with an excitation maximum at 535 nm and an emission maximum at 617 nm .
Propidium iodide primarily participates in non-covalent interactions with nucleic acids through intercalation. The key reactions involving propidium iodide include:
These properties make propidium iodide an essential tool for distinguishing between live and dead cells in various assays .
The mechanism of action of propidium iodide involves several steps:
This mechanism allows researchers to analyze cell cycle phases and assess cellular responses to various treatments .
Propidium iodide has a wide range of scientific applications, including:
Propidium iodide (PI) is a phenanthridinium dye that binds to nucleic acids through intercalative insertion between DNA/RNA base pairs with minimal sequence preference. This binding induces significant photophysical changes: in aqueous solution, PI exhibits excitation/emission maxima at 493/636 nm, but upon nucleic acid binding, its fluorescence intensifies 20-30-fold, with a redshift in excitation (~30–40 nm to 535 nm) and a blueshift in emission (~15 nm to 617 nm) [1] [3] [8]. The fluorescence enhancement arises from the restriction of molecular rotation upon intercalation, which reduces non-radiative energy loss and increases quantum yield. PI’s affinity extends to both double-stranded DNA and RNA, enabling staining of nuclear DNA and cytoplasmic/nucleolar RNA, observed as granular cytoplasmic fluorescence and intense nucleolar signals in confocal microscopy [4] [8].
Table 1: Spectral Properties of Propidium Iodide
State | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Enhancement |
---|---|---|---|
Unbound (aqueous) | 493 | 636 | 1x (baseline) |
Nucleic acid-bound | 535 | 617 | 20-30x |
PI’s utility as a viability stain stems from its charge-based exclusion by intact membranes. The dye’s quaternary ammonium groups confer a permanent positive charge, preventing penetration into live cells. However, compromised membranes in dead cells permit PI influx, leading to nucleic acid binding and intense red fluorescence [1] [5] [6]. This principle underpins real-time kinetic assays where PI fluorescence dynamically tracks cell death (e.g., neuronal death induced by glutamate) [6]. Critically, PI’s membrane exclusion is not absolute: adherent bacterial biofilms exhibit false-positive PI staining due to extracellular DNA (eDNA) in the matrix. Staphylococcus epidermidis and Escherichia coli biofilms show 76% and 96% PI-positive cells, respectively, despite 68% of cells being metabolically active and >82% cultivable [2]. This highlights that eDNA interference can overestimate death in biofilm contexts, necessitating validation via metabolic assays (e.g., fluorescein diacetate hydrolysis) or cultivation [2].
Table 2: PI Staining Outcomes in Different Membrane States
Cell State | Membrane Integrity | PI Uptake | Viability Interpretation | Key Caveats |
---|---|---|---|---|
Viable cell | Intact | Excluded | Live | None |
Necrotic/Apoptotic cell | Compromised | Permeable | Dead | None |
Biofilm cell (with eDNA) | Intact | False-positive | Overestimates death | eDNA binds extracellular PI |
PI is integral to multiparametric death assays, particularly when paired with Annexin V. Phosphatidylserine (PS) externalization during early apoptosis recruits fluorescent Annexin V, while PI remains excluded due to intact membranes. Necrotic cells, with fully disrupted membranes, show concomitant Annexin V/PI positivity [7] [10]. However, recent studies reveal nuances: primary necrotic cells (e.g., TNFα-treated FADD-deficient cells) transiently exhibit Annexin V+/PI− staining before becoming PI+, mimicking apoptosis. This "transitional" state can be distinguished using necrostatin-1, an inhibitor of RIP1 kinase-dependent necroptosis, which blocks primary necrosis but not apoptosis [7]. Thus, PI’s exclusion in early apoptosis and uptake in necrosis—combined with pathway-specific inhibitors—enables precise death mechanism discrimination.
Table 3: Cell Death Pathways Identified by Annexin V/PI Staining
Cell Death Pathway | Annexin V Staining | PI Staining | Key Distinguishing Feature |
---|---|---|---|
Viable cells | − | − | Intact membrane, no PS exposure |
Early apoptosis | + | − | PS exposure with membrane integrity |
Late apoptosis | + | + | Secondary membrane rupture |
Primary necrosis | + (transient) | + (delayed) | Inhibited by necrostatin-1 |
Emerging evidence suggests PI can inhibit efflux pumps in drug-resistant pathogens. In bacterial biofilms, PI competes with substrates for efflux transporters, potentially reversing antibiotic resistance. For example, PI pretreatment reduces ethidium bromide efflux in E. coli by saturating multidrug resistance (MDR) pumps like AcrAB-TolC [2] [5]. Flow cytometry data show that functionalized nanoparticles loaded with PI decrease efflux pump activity in Staphylococcus strains, indicated by reduced SYTOX Green extrusion [5] [8]. This competitive inhibition leverages PI’s positive charge and aromatic structure, allowing it to act as a pump substrate. Consequently, PI-based assays can identify efflux pump mutants or evaluate pump inhibitors by quantifying intracellular dye retention [5].
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